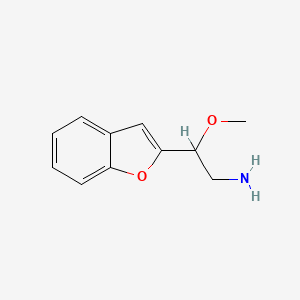

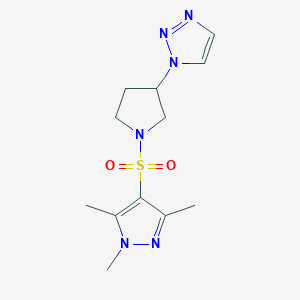

![molecular formula C22H24ClN3O3S2 B2527673 1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 886921-71-7](/img/structure/B2527673.png)

1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” is a chemical compound with a molecular weight of 297.85 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C14H20ClN3S/c1-4-18(5-2)9-8-16-14-17-13-10(3)11(15)6-7-12(13)19-14/h6-7H,4-5,8-9H2,1-3H3,(H,16,17) .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial and Antifungal Activities : Compounds synthesized from piperazine and thiazole derivatives have demonstrated notable antimicrobial and antifungal activities. These chemical frameworks serve as the basis for developing new therapeutic agents aimed at combating various bacterial and fungal infections. The synthesis processes often involve reactions with primary amines or ester ethoxycarbonylhydrazones, leading to derivatives with potential biological applications, including antimicrobial efficacy against specific microorganisms (Bektaş et al., 2007).

Anticancer and Anti-Inflammatory Agents : Novel synthetic routes have led to the creation of compounds with promising anti-inflammatory and anticancer properties. These findings highlight the potential therapeutic applications of piperazine and thiazole derivatives in treating inflammation and cancer. The evaluation of these compounds involves assessing their effectiveness in inhibiting COX enzymes and other biological targets that play critical roles in cancer and inflammatory processes (Abu‐Hashem et al., 2020).

Antiparasitic Activity : The modification of the piperazine and thiazole backbone has also been explored for antiparasitic applications. Certain derivatives exhibit significant activity against parasites such as Trichinella spiralis, highlighting their potential as antihelminthic agents. This suggests the versatility of these chemical structures in developing drugs targeting a variety of parasitic infections (Mavrova et al., 2006).

Chemical Synthesis and Characterization

- Novel Synthetic Approaches : Research into these compounds often focuses on innovative synthetic methodologies that enable the creation of diverse derivatives. These approaches not only expand the chemical space of potential therapeutic agents but also improve our understanding of structure-activity relationships. The detailed characterization of these compounds, including their physical, chemical, and spectral properties, forms a crucial part of this research, laying the groundwork for further pharmacological evaluation (Patel & Park, 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound “1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” is the COX-1 enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological functions, including inflammation and pain .

Mode of Action

The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-1 enzyme, the compound prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain.

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of the COX-1 enzyme by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the COX-1 enzyme . .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O3S2/c1-15-3-5-17(6-4-15)31(28,29)14-9-20(27)25-10-12-26(13-11-25)22-24-21-16(2)18(23)7-8-19(21)30-22/h3-8H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAPSPQGWVOPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)

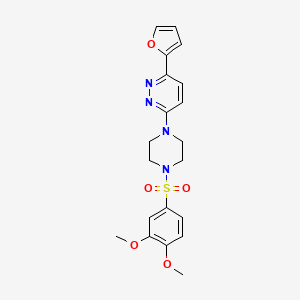

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)

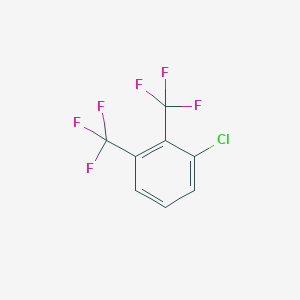

![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)

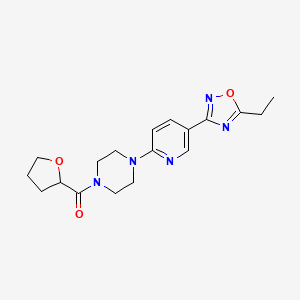

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)

![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)